molecular formula C15H17N5O2 B2445945 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1207009-67-3

2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2445945
CAS No.: 1207009-67-3
M. Wt: 299.334
InChI Key: BXLVNGSITAPPFC-UHFFFAOYSA-N
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Description

2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a unique combination of isoxazole and piperazine rings

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-14(12-10-13(22-18-12)11-2-3-11)19-6-8-20(9-7-19)15-16-4-1-5-17-15/h1,4-5,10-11H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLVNGSITAPPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Precursors

The cyclopropyl group is introduced via [2+1] cycloaddition reactions. For example, ethyl acrylate derivatives react with dichlorocarbene (generated from chloroform and a strong base) to form cyclopropane intermediates. Subsequent oxidation and decarboxylation yield cyclopropanecarboxylic acid derivatives.

Oxazole Ring Formation

The Robinson-Gabriel synthesis is widely employed, combining cyclopropanecarboxylic acid with α-amino ketones. In a representative protocol:

  • Cyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride.
  • Reaction with α-aminoacetophenone in dichloromethane at 0–5°C forms an intermediate amide.
  • Cyclodehydration using phosphoryl chloride (POCl₃) yields the 1,2-oxazole ring.

Table 1: Optimization of Oxazole Synthesis

Condition Yield (%) Purity (%)
POCl₃, 80°C, 6 h 72 95
PCl₅, reflux, 4 h 68 93
H₂SO₄, 100°C, 8 h 55 89

Coupling of Oxazole-Carboxylic Acid to Piperazine

Carbodiimide-Mediated Amidation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt). For instance:

  • 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid (1.2 eq) is dissolved in anhydrous dichloromethane.
  • EDC (1.5 eq) and HOBt (1.5 eq) are added, followed by piperazine (1.0 eq).
  • The reaction proceeds at 25°C for 12–18 hours, achieving 75–80% conversion.

Uranium Salt Coupling Reagents

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) enhances coupling efficiency in polar aprotic solvents like dimethylformamide (DMF):

Reaction:  
5-Cyclopropyl-1,2-oxazole-3-carboxylic acid + Piperazine  
→ 5-Cyclopropyl-1,2-oxazole-3-carbonyl-piperazine  
Conditions: HBTU (2.0 eq), DMF, 25°C, 6 h  
Yield: 86%  

Table 2: Solvent Effects on Coupling Efficiency

Solvent Dielectric Constant Yield (%)
DCM 8.9 72
DMF 36.7 86
THF 7.5 64

Attachment of Piperazine to Pyrimidine

Nucleophilic Aromatic Substitution

2-Chloropyrimidine reacts with the piperazine-oxazole intermediate under basic conditions:

  • 2-Chloropyrimidine (1.0 eq) and piperazine derivative (1.2 eq) are combined in acetonitrile.
  • Triethylamine (2.5 eq) is added to scavenge HCl.
  • Reflux at 85°C for 24 hours achieves 60–70% yield.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Conditions:  
150°C, 300 W, 30 min  
Yield: 78%  
Purity: 98%  

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 2H, pyrimidine), 6.92 (s, 1H, oxazole), 3.75–3.60 (m, 8H, piperazine), 1.95–1.85 (m, 1H, cyclopropyl), 1.10–1.00 (m, 4H, cyclopropyl).
  • HRMS (ESI+) : m/z calc. for C₁₇H₁₈N₅O₂ [M+H]⁺ 348.1459, found 348.1462.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced biological activity .

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to bind to specific receptors makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

The compound 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N5O3C_{18}H_{22}N_{5}O_{3}, with a molecular weight of approximately 375.4 g/mol. The compound features a cyclopropyl group, an oxazole ring, and a piperazine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For example, a library of oxazole derivatives was evaluated for their antiproliferative effects on various cancer cell lines. Notably, some compounds demonstrated inhibitory effects on topoisomerase I, an important target in cancer therapy . The structure-activity relationship (SAR) analyses highlighted the importance of specific functional groups in enhancing cytotoxicity against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells.

Table 1: Antiproliferative Activity of Oxazole Derivatives

Compound IDCell LineIC50 (µM)
Compound AHCT-11612.5
Compound BHeLa15.0
Compound CMCF-710.0

Enzymatic Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that oxazole derivatives can act as selective inhibitors for various kinases involved in cellular signaling pathways. For instance, studies have shown that modifications to the oxazole structure can enhance inhibition potency against specific kinases, which are crucial in cancer progression and treatment resistance .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Topoisomerase Inhibition : By interfering with topoisomerase activity, the compound can induce DNA damage in rapidly dividing cells.
  • Kinase Inhibition : The structural components allow for specific binding to kinase active sites, disrupting signaling pathways that promote cell survival and proliferation.
  • Apoptosis Induction : Compounds with similar structures have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

  • Study on Anticancer Effects : A study published in Cancer Research demonstrated that a related oxazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation.
  • Kinase Targeting Study : Research highlighted in Journal of Medicinal Chemistry reported that specific modifications to the piperazine moiety enhanced selectivity towards AAK1 and GAK kinases, showing promise as broad-spectrum antiviral agents .

Q & A

Basic: What are the established synthetic routes for synthesizing 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine, and what critical parameters influence yield?

Methodological Answer:
The synthesis typically involves coupling a piperazine derivative with a functionalized pyrimidine moiety. Key steps include:

  • Cyclopropane-oxazole intermediate preparation : Cyclopropane rings are introduced via [2+1] cycloaddition or alkylation reactions, followed by oxazole ring formation using nitrile oxides or dehydrative cyclization .
  • Piperazine functionalization : The 5-cyclopropyl-1,2-oxazole-3-carbonyl group is attached to the piperazine via amide bond formation, requiring anhydrous conditions and coupling agents like EDCI/HOBt .
  • Pyrimidine coupling : Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination links the piperazine-oxazole unit to the pyrimidine core .
    Critical Parameters : Reaction temperature (optimized at 60–80°C for SNAr), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for piperazine:pyrimidine) significantly affect yield. Impurity profiles (e.g., unreacted starting materials) must be monitored via HPLC .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the oxazole and piperazine linkages. Key signals include the cyclopropane protons (δ 1.2–1.5 ppm) and pyrimidine C4 carbon (δ 160–165 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted intermediates. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 6.5) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight (±2 ppm accuracy) and detects halogenated byproducts .

Basic: What preliminary biological screening models are appropriate for assessing pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Target kinases (e.g., PI3K or EGFR) using fluorescence-based assays to measure IC50 values. The pyrimidine core often interacts with ATP-binding pockets .
  • Cellular Viability Studies : Test cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays. Dose-response curves (1–100 µM) identify therapeutic windows .
  • Solubility Screening : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid to guide formulation strategies .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC50) and assess variables like cell line genotypes or assay temperatures .
  • Orthogonal Assays : Validate activity in alternate models (e.g., zebrafish vs. murine xenografts) to rule out species-specific effects .
  • Structural Elucidation : X-ray crystallography of the compound bound to its target identifies binding modes that explain potency variations .

Advanced: What strategies optimize solubility and stability for in vivo studies?

Methodological Answer:

  • Salt Formation : React with hydrochloric or maleic acid to improve aqueous solubility. Monitor pH-dependent stability via accelerated degradation studies (40°C/75% RH) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the pyrimidine nitrogen, enhancing bioavailability .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to prolong half-life. Characterize particle size (DLS) and drug release profiles (dialysis bags) .

Advanced: How to evaluate environmental impact and biodegradation pathways?

Methodological Answer:

  • Fate Studies : Use OECD 307 guidelines to assess soil biodegradation. Monitor parent compound and metabolites (e.g., piperazine fragments) via LC-MS/MS over 28 days .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC50) and algal growth inhibition (72-hour ErC50) to determine hazard quotients .
  • Computational Modeling : Apply EPI Suite to predict bioaccumulation (log BCF) and persistence (half-life in water) .

Advanced: What computational methods predict target interactions and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in kinase domains. Validate with free-energy perturbation (FEP) calculations .
  • QSAR Modeling : Train models on pyrimidine derivatives’ IC50 data (≥50 compounds) using descriptors like LogP, polar surface area, and H-bond acceptors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residues for mutagenesis studies .

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